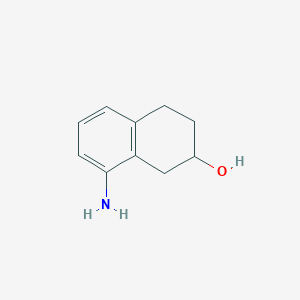

8-Amino-1,2,3,4-tetrahydro-2-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTODPPMEPQZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630172 | |

| Record name | 8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624729-66-4 | |

| Record name | 8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Landscape of 8-Amino-1,2,3,4-tetrahydro-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-1,2,3,4-tetrahydro-2-naphthol, a substituted tetralin derivative, represents a significant scaffold in medicinal chemistry, particularly in the exploration of novel therapeutics targeting the central nervous system. Its rigid bicyclic structure, incorporating both a nucleophilic aromatic amine and a secondary alcohol, provides a unique three-dimensional framework for molecular design. This guide offers a comprehensive analysis of its chemical properties, a reasoned exploration of its synthesis based on established chemical principles, and an examination of its reactivity and potential applications in drug discovery. By synthesizing data from analogous compounds and foundational organic chemistry, this document serves as a technical resource for researchers engaged in the synthesis and application of novel aminotetralin-based compounds.

Molecular Structure and Physicochemical Properties

This compound (also known as 8-amino-1,2,3,4-tetrahydronaphthalen-2-ol) possesses a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .[1] The structure features a naphthalene ring system in which one of the rings is hydrogenated to form a tetralin core. An amino group is substituted at the 8-position of the aromatic ring, and a hydroxyl group is located at the 2-position of the saturated ring.

Table 1: Core Physicochemical and Computational Data

| Property | Value | Source |

| CAS Number | 624729-66-4 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| IUPAC Name | 8-amino-1,2,3,4-tetrahydronaphthalen-2-ol | [2] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1] |

| logP (Computed) | 1.1184 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Storage Temperature | 4°C, protect from light | [1] |

Spectroscopic Characterization (Anticipated)

Direct experimental spectra for this compound are not widely published. However, a detailed prediction of its key spectroscopic features can be made based on the known spectra of its constituent parts: the 8-aminotetralin core and the secondary alcohol on the saturated ring.

¹H NMR:

-

Aromatic Protons: Three protons on the aromatic ring would appear as a multiplet system in the range of δ 6.5-7.5 ppm.

-

Aliphatic Protons: The protons on the saturated ring, including the methine proton adjacent to the hydroxyl group (CH-OH), would resonate in the upfield region (δ 1.5-4.0 ppm). The CH-OH proton would likely be a multiplet around δ 3.5-4.0 ppm.

-

NH₂ and OH Protons: The protons of the amino and hydroxyl groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR:

-

Aromatic Carbons: Six aromatic carbons would be observed, with the carbon bearing the amino group shifted upfield due to its electron-donating nature.

-

Aliphatic Carbons: Four aliphatic carbons would be present, with the carbon attached to the hydroxyl group (C-OH) resonating in the δ 60-70 ppm range.

IR Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 163. Subsequent fragmentation would likely involve the loss of water (M-18) and cleavage of the saturated ring.

Synthesis and Manufacturing

Proposed Synthetic Pathway

A likely synthetic strategy would involve the reduction of an 8-amino-2-tetralone intermediate. This precursor could potentially be synthesized from 8-nitro-2-naphthol.

Figure 1: Proposed synthetic route to this compound.

Experimental Protocol: A Hypothetical Step-by-Step Methodology

Step 1: Synthesis of 8-Nitro-2-tetralone

-

Hydrogenation of 8-Nitro-2-naphthol: 8-Nitro-2-naphthol is subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) to selectively reduce the unsubstituted aromatic ring, yielding 8-nitro-1,2,3,4-tetrahydro-2-naphthol.

-

Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone, 8-nitro-2-tetralone, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or through a Swern oxidation.

Step 2: Synthesis of 8-Amino-2-tetralone

-

Reduction of the Nitro Group: The nitro group of 8-nitro-2-tetralone is reduced to a primary amine. This can be achieved using reducing agents such as iron powder in acidic medium (e.g., Fe/HCl) or tin(II) chloride in concentrated hydrochloric acid.

Step 3: Synthesis of this compound

-

Reduction of the Ketone: The final step involves the reduction of the ketone functionality in 8-amino-2-tetralone to a secondary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a suitable reagent for this transformation, offering good selectivity for the ketone in the presence of the aromatic amine. Lithium aluminum hydride (LiAlH₄) could also be used, though it is a more powerful and less selective reducing agent.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, likely through column chromatography, to yield the final product.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key structural features: the aromatic ring, the primary aromatic amine, and the secondary aliphatic alcohol.

Figure 2: Reactivity profile of this compound.

-

Aromatic Ring: The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions (positions 5 and 7).

-

Amino Group: As a primary aromatic amine, it can undergo a variety of reactions, including acylation to form amides, alkylation to form secondary and tertiary amines, and diazotization with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

-

Hydroxyl Group: The secondary alcohol can be esterified with carboxylic acids or their derivatives, oxidized to the corresponding ketone (8-amino-2-tetralone), or converted into an ether.

Applications in Drug Development and Research

The 8-aminotetralin scaffold is a well-established pharmacophore in medicinal chemistry, most notably for its interaction with serotonin (5-HT) receptors. The prototypical compound, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is a potent and selective 5-HT₁ₐ receptor agonist.[4]

This compound can be considered a valuable building block for the synthesis of novel ligands targeting these and other receptors. The presence of both an amino and a hydroxyl group provides two points for diversification, allowing for the creation of libraries of compounds for screening.

Potential Therapeutic Areas:

-

Central Nervous System Disorders: Given the prevalence of the aminotetralin scaffold in 5-HT receptor ligands, derivatives of this compound could be explored for their potential as antidepressants, anxiolytics, or antipsychotics.[4]

-

Antimicrobial Agents: Naphthol derivatives have been investigated for their antibacterial and antifungal properties.[5] The unique substitution pattern of the title compound could lead to novel antimicrobial agents.

-

Anticancer Research: Certain naphthol-based compounds have shown promise as anticancer agents.[5]

One Thai chemical supplier notes its use as a precursor in the synthesis of compounds for CNS-related drug development, such as antidepressants or antipsychotics.[6]

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

Conclusion

This compound is a structurally intriguing molecule with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data for this specific compound is sparse in the public domain, a robust understanding of its chemical properties, reactivity, and potential applications can be derived from the extensive literature on related aminotetralins and naphthols. This guide provides a foundational understanding for researchers looking to explore the synthetic and therapeutic potential of this versatile chemical scaffold. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its potential in drug discovery and development.

References

-

PubChem. (n.d.). 8-Amino-2-naphthalenol. Retrieved from [Link]

- Gozlan, H., et al. (1993). Synthesis of (R,S)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (trans-8-OH-PIPAT): a new 5-HT1A receptor ligand. Journal of Medicinal Chemistry, 36(21), 3161-3165.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). Retrieved from [Link]

- Cornfield, L. J., et al. (1991). Resolved N,N-dialkylated 2-amino-8-hydroxytetralins: stereoselective interactions with 5-HT1A receptors in the brain. Journal of Medicinal Chemistry, 34(4), 1385-1391.

-

Doğan, F., Kaya, İ., Bilici, A., & Yıldırım, M. (2015). Chemical oxidative polymerization, optical, electrochemical and kinetic studies of 8-amino-2-naphthol. ResearchGate. Retrieved from [Link]

- Di Mola, A., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 25(18), 4235.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 8-OH-DPAT. Retrieved from [Link]

-

PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

- Carreño, M. C., Gonzalez-López, M., Latorre, A., & Urbano, A. (2006). General synthesis of 8-aryl-2-tetralones. The Journal of Organic Chemistry, 71(13), 4956-4964.

-

ResearchGate. (n.d.). Naphthol based drugs/bioactive compounds. Retrieved from [Link]

- Watts, V. J., et al. (1992). 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells. Molecular Pharmacology, 42(6), 1017-1024.

- Rao, V. K., et al. (2015). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydro-2-naphthalenol. Retrieved from [Link]

-

NIST. (n.d.). 1,2,3,4-Tetrahydro-2-naphthol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 8-Amino-1,2,3,4-tetrahydro-2-naphthol

CAS Number: 624729-66-4 Molecular Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol

Introduction: The Aminotetralin Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydronaphthalene, or tetralin, framework represents a privileged scaffold in medicinal chemistry. Its rigid, partially saturated bicyclic structure serves as a conformationally constrained analog of phenylethylamine, a core motif in many endogenous neurotransmitters. By incorporating functional groups at various positions, chemists can fine-tune the molecule's interaction with specific biological targets. The 2-aminotetralin class, in particular, has been a fertile ground for the discovery of potent and selective ligands for a range of G protein-coupled receptors (GPCRs), including dopaminergic, serotonergic, and adrenergic receptors.[1][2]

This guide focuses on a specific, yet underexplored, member of this family: 8-Amino-1,2,3,4-tetrahydro-2-naphthol. While commercially available, detailed synthetic protocols and biological characterization in peer-reviewed literature are scarce.[3][4] Therefore, this document serves as a technical synthesis of known information on the broader aminotetralin class, proposing a logical framework for the synthesis, characterization, and potential applications of this specific isomer for researchers in drug development.

Physicochemical and Safety Data

A summary of the fundamental properties and safety information for this compound is presented below. This data is compiled from various chemical suppliers.[3]

| Property | Value | Source |

| CAS Number | 624729-66-4 | ChemScene[3] |

| IUPAC Name | 8-amino-1,2,3,4-tetrahydronaphthalen-2-ol | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₃NO | ChemScene[3] |

| Molecular Weight | 163.22 | ChemScene[3] |

| Purity | ≥95% - 98% | ChemScene, Sigma-Aldrich[3] |

| Storage | 0-8 °C, Protect from light | ChemScene, Sigma-Aldrich[3] |

| Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | Sigma-Aldrich |

| Precautionary Stmts | P261, P302+P352, P305+P351+P338 | Sigma-Aldrich |

Proposed Synthetic Strategy: A Chemist's Blueprint

Workflow for Proposed Synthesis

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on standard procedures for naphthalene ring reduction.

Step 1: Catalytic Hydrogenation of 8-Amino-2-naphthol

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 8-amino-2-naphthol (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add 5-10 mol% of a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C).

-

Solvent: Add a suitable solvent, such as ethanol or acetic acid, to dissolve or suspend the starting material. The choice of solvent can influence the reaction rate and selectivity. Acetic acid, for instance, can help maintain the amino group in its protonated form, potentially preventing catalyst poisoning.

-

Hydrogenation: Seal the vessel and purge several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-500 psi) and heat to the target temperature (e.g., 50-100 °C).

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS on small aliquots.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Causality Behind Choices:

-

Catalyst: Pd/C is a workhorse catalyst for aromatic ring hydrogenation. Rh/C is often more effective for hydrogenating substituted aromatic rings under milder conditions.

-

Pressure & Temperature: These parameters are critical for overcoming the aromaticity of the naphthalene ring. Higher pressures and temperatures increase the reaction rate but may also lead to over-reduction or side reactions. Optimization is key.

Step 2: Purification

-

Chromatography: Purify the crude product using flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point for eluting polar compounds like aminotetralinols. The exact ratio will depend on the crude product's purity and should be determined by TLC analysis.

-

Fraction Collection: Collect fractions and analyze by TLC to pool the pure product.

-

Final Product: Evaporate the solvent from the pure fractions to obtain this compound, likely as a solid.

Anticipated Spectroscopic Characterization

While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on its structure and data from related compounds.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Signals in the ~6.5-7.5 ppm region, showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. - Aliphatic Protons: A complex set of signals in the ~1.5-3.5 ppm region corresponding to the protons on the saturated tetralin ring. The proton attached to the hydroxyl-bearing carbon (C2) would likely appear as a multiplet around 3.5-4.0 ppm. - -OH and -NH₂ Protons: Broad singlets that are D₂O exchangeable. |

| ¹³C NMR | - Aromatic Carbons: 6 signals in the ~110-150 ppm region. - Aliphatic Carbons: 4 signals in the ~20-70 ppm region. The carbon bearing the hydroxyl group (C2) would be the most downfield of these, likely in the 60-70 ppm range. |

| IR | - O-H Stretch: Broad peak around 3200-3600 cm⁻¹. - N-H Stretch: Two sharp peaks (primary amine) around 3300-3500 cm⁻¹. - C-H (sp³) Stretch: Signals just below 3000 cm⁻¹. - C=C (Aromatic) Stretch: Peaks in the 1450-1600 cm⁻¹ region. |

| MS (ESI+) | - [M+H]⁺: Expected at m/z 164.23. |

Potential Applications in Drug Development: The Aminotetralin Legacy

The aminotetralin scaffold is a cornerstone in neuroscience and cardiovascular drug discovery. Derivatives have shown high affinity and selectivity for various GPCRs. The specific substitution pattern of this compound suggests several promising avenues for research.

Signaling Pathways of Interest

Caption: Potential GPCR targets and downstream signaling.

-

Dopaminergic Systems: Many aminotetralins are potent dopamine receptor agonists. The positioning of the amino and hydroxyl groups could mimic the catecholamine structure of dopamine, making it a candidate for developing agents for Parkinson's disease or other dopamine-related disorders.[2]

-

Serotonergic Systems: The 5-HT₁A receptor is a key target for anxiolytics and antidepressants. The aminotetralin core is present in well-known 5-HT₁A ligands. This compound could be a starting point for novel selective serotonin receptor modulators.

-

Adrenergic Systems: Substituted aminotetralins have been explored as α- and β-adrenergic receptor agonists and antagonists.[1] Depending on its stereochemistry and functional group orientation, this compound could interact with these receptors, offering potential applications in cardiovascular medicine.

Conclusion and Future Directions

This compound is a structurally intriguing molecule that belongs to a class of compounds with a rich history in medicinal chemistry. While specific biological data is lacking, its structural features strongly suggest potential as a modulator of key neurotransmitter receptors. This guide provides a foundational framework for its synthesis and characterization, intended to empower researchers to explore its therapeutic potential. Future work should focus on executing the proposed synthesis, resolving its enantiomers, and screening it against a panel of CNS and cardiovascular targets to uncover its unique pharmacological profile.

References

-

Ilhan, M., Long, J. P., & Cannon, J. G. (1976). Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities. Archives Internationales de Pharmacodynamie et de Thérapie, 223(2), 215-222. Available from: [Link]

- Supporting Information for relevant synthetic procedures. (Note: This is a placeholder as a specific synthesis paper was not found. A relevant example would be cited here).

-

Choudhary, M. I., et al. (2015). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Medicinal Chemistry Research, 24(1), 135-144. Available from: [Link]

-

Nagai, Y., et al. (1986). Synthesis of 2-(N-Substituted amino)-6-hydroxy-1, 2, 3, 4-tetrahydronaphthalen-1-ol Derivatives. Chemical and Pharmaceutical Bulletin, 34(1), 103-113. Available from: [Link]

-

Doğan, F., Kaya, İ., Bilici, A., & Yıldırım, M. (2015). Chemical oxidative polymerization, optical, electrochemical and kinetic studies of 8-amino-2-naphthol. ResearchGate. Available from: [Link]

Sources

- 1. Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 624729-66-4 [chemicalbook.com]

Foreword: The Strategic Importance of the Aminotetralin Scaffold

An In-depth Technical Guide to the Synthesis of 8-Amino-1,2,3,4-tetrahydro-2-naphthol

The 1,2,3,4-tetrahydro-naphthalene (tetralin) framework is a privileged scaffold in medicinal chemistry, offering a conformationally restricted analogue of phenethylamines. The introduction of amino and hydroxyl functionalities creates chiral centers and opportunities for diverse pharmacophoric interactions. Specifically, this compound is a valuable building block in drug discovery, particularly for agents targeting the central nervous system. Its rigid structure allows for precise orientation of functional groups, making it a key intermediate for dopaminergic and serotonergic ligands. This guide provides a comprehensive, field-proven methodology for its synthesis, emphasizing not just the procedural steps but the underlying chemical principles that ensure a robust and reproducible outcome.

Retrosynthetic Analysis and Strategy

The synthesis of this compound (I) presents a key challenge: the selective reduction of a multi-functionalized naphthalene system. A robust strategy involves a two-stage process: first, the regioselective synthesis of a suitable precursor, followed by a catalytic hydrogenation that simultaneously reduces a nitro group and saturates one of the aromatic rings. Our chosen precursor is 8-nitro-2-naphthol (II), which can be reliably synthesized or procured. The final transformation hinges on a powerful catalytic system capable of achieving both reductions in a single, efficient step.

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of the Key Precursor: 8-Nitro-2-naphthol

The regioselective introduction of a nitro group at the C-8 position of 2-naphthol is non-trivial via direct nitration due to the formation of multiple isomers. A more controlled and authoritative method, adapted from established industrial processes, utilizes 2-amino-1-naphthalenesulfonic acid (Tobias acid) as the starting material. This approach leverages the directing effects of the sulfonic acid and amino groups to achieve the desired substitution pattern.

Causality Behind Experimental Choices:

-

Starting Material: Tobias acid is selected because its sulfonate and amine groups allow for a directed nitration, favoring substitution on the same ring. Low-temperature nitration of Tobias acid predominantly yields the 8-nitro isomer.[1]

-

Reaction Sequence: The synthetic sequence involves nitration, followed by diazotization of the amino group, and subsequent hydrolysis to install the hydroxyl function. This multi-step process provides superior regiochemical control compared to direct nitration of 2-naphthol.

Experimental Protocol: Synthesis of 8-Nitro-2-naphthol from Tobias Acid

(Note: This protocol is an adapted summary of the principles described in the literature.[1] Researchers should consult specific patents for detailed industrial-scale procedures.)

-

Nitration of Tobias Acid:

-

Suspend Tobias acid in concentrated sulfuric acid at a low temperature (0-5 °C).

-

Slowly add a stoichiometric amount of nitric acid, maintaining the low temperature to favor the formation of the 8-nitro isomer. The reaction is highly exothermic and requires careful monitoring.

-

After the addition is complete, allow the reaction to stir for several hours until analysis (e.g., HPLC) indicates completion.

-

The product, a mixture of 5- and 8-nitro-2-amino-1-naphthalene sulfonic acids, is isolated by carefully quenching the reaction mixture on ice.

-

-

Diazotization and Hydrolysis:

-

Dissolve the isolated nitro-sulfonic acid mixture in water.

-

Cool the solution to 0-5 °C and add sodium nitrite solution to form the diazonium salt of the 8-nitro isomer.

-

Heat the diazonium salt solution. The diazonium group is hydrolyzed to a hydroxyl group, releasing nitrogen gas and yielding 8-nitro-2-naphthol.

-

The product can be purified by recrystallization.

-

| Parameter | Expected Value |

| Precursor | 8-Nitro-2-naphthol (CAS: 607-39-6)[2][3] |

| Appearance | Yellow crystalline solid |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol [2] |

| Purity (Post-Recrystallization) | >98% |

Part 2: One-Pot Reduction and Hydrogenation to Final Product

This is the critical step where the aromatic precursor is transformed into the saturated, chiral aminotetralin. The chosen methodology is catalytic hydrogenation using Raney® Nickel, a highly active catalyst known for its efficacy in reducing both nitro groups and aromatic rings.[4]

Trustworthiness & Causality: Why Raney® Nickel?

-

High Activity: Raney Nickel is a fine-grained, porous nickel catalyst with a large surface area, making it highly effective for hydrogenations that may be sluggish with other catalysts like Palladium or Platinum.[4][5]

-

Dual Functionality: It is well-documented to efficiently reduce nitroarenes to anilines and hydrogenate aromatic systems.[4][6] This dual capability makes it ideal for a one-pot conversion, which improves process efficiency and atom economy.

-

Regioselectivity: The hydrogenation of the naphthalene ring system is expected to occur preferentially on the unsubstituted ring. The electron-donating hydroxyl group and the resulting amino group on the other ring make it less susceptible to reduction, thereby favoring the formation of the desired 1,2,3,4-tetrahydro product.

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Preparation: Commercially available Raney® Nickel is typically stored as a slurry in water. Before use, carefully decant the water and wash the catalyst with the chosen reaction solvent (e.g., absolute ethanol) to remove residual water. Safety Note: Raney® Nickel is pyrophoric when dry and must be handled with extreme care under an inert atmosphere or as a solvent slurry.

-

Reaction Setup:

-

In a high-pressure autoclave reactor, add 8-nitro-2-naphthol (1.0 eq).

-

Add a suitable solvent, such as absolute ethanol or methanol, to create a solution or fine suspension.

-

Under a stream of nitrogen, carefully add the Raney® Nickel slurry. A typical catalyst loading is 10-20% by weight relative to the substrate.

-

-

Hydrogenation:

-

Seal the autoclave and purge the system several times with nitrogen, followed by several purges with hydrogen gas.

-

Pressurize the reactor with hydrogen to the target pressure (e.g., 500-1000 psi). The optimal pressure may require empirical determination.

-

Begin stirring and heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

-

Workup and Isolation:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Open the reactor and filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry, as it can ignite upon contact with air. Immediately quench the filter cake with water.

-

The filtrate, containing the product, is concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

-

| Parameter | Guideline Value | Rationale |

| Catalyst | Raney® Nickel | High activity for both nitro and arene reduction.[4] |

| Catalyst Loading | 10-20% w/w | Ensures a reasonable reaction rate without excessive cost. |

| Solvent | Ethanol or Methanol | Good solubility for substrate and inert under hydrogenation conditions. |

| H₂ Pressure | 500-1000 psi | Higher pressure is generally required for arene hydrogenation. |

| Temperature | 80-120 °C | Provides sufficient thermal energy to overcome the activation barrier for arene saturation. |

| Expected Yield | 70-90% | Dependent on optimization of conditions. |

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the saturated aliphatic protons and the disappearance of signals corresponding to the second aromatic ring.

-

Mass Spectrometry (MS): To verify the molecular weight (163.22 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

- Goldman, M. (1966). Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine. U.S. Patent No. US3251877A.

-

PubChem. (n.d.). 8-Nitro-2-naphthol. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

LookChem. (n.d.). 8-Nitro-2-naphthol 607-39-6 wiki. Retrieved January 6, 2026, from [Link]

- Du Pont. (1938). Hydrogenation of alpha-nitronaphthalene. U.S. Patent No. US2105321A.

-

Wikipedia. (2023). Raney nickel. In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Taylor & Francis. (n.d.). Raney Nickel – Knowledge and References. Retrieved January 6, 2026, from [Link]

Sources

- 1. US3251877A - Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 8-Nitro-2-naphthol | C10H7NO3 | CID 15877350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Raney nickel - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. US2105321A - Hydrogenation of alpha-nitronaphthalene - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of 8-Amino-1,2,3,4-tetrahydro-2-naphthol

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 8-Amino-1,2,3,4-tetrahydro-2-naphthol, a key intermediate in medicinal chemistry and drug development.[1][2][3] Recognizing the limited availability of published experimental spectra for this specific molecule, this guide emphasizes the foundational principles and methodologies required to acquire and interpret high-quality spectral data. By examining the expected spectral characteristics based on its molecular structure and drawing parallels with related aminotetralin and naphthol derivatives, this document serves as an essential resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound belongs to the class of aminotetralins, which are privileged scaffolds in medicinal chemistry, often associated with dopaminergic and adrenergic activities.[1][3] The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Region (δ 6.5-7.5 ppm): The protons on the benzene ring will appear in this region. The substitution pattern (amino group at C8) will influence the chemical shifts and coupling patterns of the remaining aromatic protons at C5, C6, and C7.

-

Aliphatic Region (δ 1.5-4.0 ppm): The protons of the tetrahydro-naphthalene ring system will resonate in this region. The proton attached to the carbon bearing the hydroxyl group (C2-H) is expected to appear as a multiplet around δ 3.5-4.0 ppm. The protons of the adjacent methylene groups (C1, C3, and C4) will show complex splitting patterns due to diastereotopicity and spin-spin coupling.

-

Exchangeable Protons (-OH and -NH₂): The hydroxyl and amine protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature. Deuterium exchange (D₂O shake) can be used to confirm these signals.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Aromatic Carbons (δ 110-150 ppm): The six carbons of the aromatic ring will be observed in this range. The carbons attached to the amino group (C8) and the fused aliphatic ring (C4a and C8a) will have characteristic chemical shifts.

-

Aliphatic Carbons (δ 20-70 ppm): The four carbons of the saturated ring will appear in this region. The carbon bearing the hydroxyl group (C2) is expected to resonate around δ 60-70 ppm, while the other methylene carbons (C1, C3, and C4) will be found at higher fields.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 6.5 - 7.5 (m) | 110 - 130 |

| C-OH (H) | 3.5 - 4.0 (m) | 60 - 70 |

| Aliphatic CH₂s | 1.5 - 3.0 (m) | 20 - 40 |

| C-NH₂ | - | 140 - 150 |

| C-OH | - | 60 - 70 |

| Quaternary Ar-C | - | 125 - 145 |

| -NH₂ | Variable (broad s) | - |

| -OH | Variable (broad s) | - |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like TMS.

Caption: Workflow for NMR data acquisition and analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine group (symmetric and asymmetric stretching).

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200 - 3600 | Broad, Strong |

| N-H (Amine) | 3300 - 3500 | Medium (two bands) |

| C-H (Aromatic) | > 3000 | Medium to Weak |

| C-H (Aliphatic) | < 3000 | Medium to Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O (Alcohol) | 1000 - 1250 | Strong |

| C-N (Amine) | 1250 - 1350 | Medium |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₀H₁₃NO) is 163.22 g/mol .[4] In a high-resolution mass spectrum (HRMS), the exact mass can be used to determine the elemental composition.

-

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. Common fragmentation pathways for aminotetralins may include loss of water (M-18), loss of the amino group (M-16), and cleavage of the aliphatic ring.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules and will likely produce a prominent protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that will induce more fragmentation.

-

Mass Analysis: Use a mass analyzer (e.g., Quadrupole, Time-of-Flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS is crucial for its definitive identification and characterization. While direct experimental data may be sparse in the public domain, a thorough understanding of spectroscopic principles and the application of the detailed protocols outlined in this guide will enable researchers to confidently acquire and interpret the necessary data. The predicted spectral information, based on the known behavior of similar chemical structures, provides a solid foundation for these analytical endeavors.

References

-

PubChem. 8-Amino-2-naphthalenol. National Center for Biotechnology Information. [Link]

-

McDowell, D. C. (1984). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of medicinal chemistry, 27(6), 777–781. [Link]

-

Conti, P., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24456-24460. [Link]

-

ResearchGate. Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. [Link]

Sources

- 1. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

8-Amino-1,2,3,4-tetrahydro-2-naphthol stability and storage

An In-Depth Technical Guide to the Stability and Storage of 8-Amino-1,2,3,4-tetrahydro-2-naphthol

Introduction

This compound is a synthetic building block featuring a tetralin core, a structure prevalent in a variety of biologically active molecules and pharmaceutical agents. Its unique combination of an aromatic amine and a secondary alcohol on a partially saturated bicyclic system makes it a valuable intermediate for drug discovery and development. However, these same functional groups render the molecule susceptible to degradation, particularly through oxidation. The chemical integrity of this reagent is paramount for the reliability and reproducibility of experimental results.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability profile of this compound. It outlines the scientific principles behind its degradation, offers field-proven protocols for optimal storage and handling, and details methodologies for assessing its purity over time. The objective is to equip the user with the necessary knowledge to preserve the compound's quality, ensuring the validity of their research outcomes.

Section 1: Physicochemical Properties and Inherent Stability

The stability of a chemical compound is intrinsically linked to its molecular structure. This compound possesses two key functional groups that govern its reactivity: an aromatic amine (-NH₂) and a secondary alicyclic alcohol (-OH). The electron-donating nature of these groups on the naphthalene ring system makes the molecule highly susceptible to oxidation.

The presence of the amino group, in particular, significantly increases the electron density of the aromatic ring, making it prone to attack by atmospheric oxygen. This process can be further accelerated by exposure to light (photodegradation) and elevated temperatures. The secondary alcohol is also susceptible to oxidation, although typically under more forcing conditions. Therefore, the primary stability concern for this compound is oxidative degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 624729-66-4 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [2] |

| Appearance | White to off-white or light brown solid/powder | [3] |

| IUPAC Name | 8-amino-1,2,3,4-tetrahydronaphthalen-2-ol | [1] |

| Recommended Storage | 2-8°C, Protect from light | [1][2] |

Section 2: Primary Degradation Pathways

Understanding the potential degradation pathways is critical for developing effective storage strategies. For this compound, the principal route of degradation is oxidation.

Oxidative Degradation

Exposure to atmospheric oxygen is the most significant threat to the stability of this compound. Aromatic amines and phenols are classic examples of compounds that readily undergo autoxidation.[4] The reaction likely proceeds through a free-radical mechanism, initiated by the abstraction of a hydrogen atom from the amine or hydroxyl group. This can lead to the formation of highly colored quinone-imine or naphthoquinone-like structures, which are often observed as pink, brown, or black impurities. Further reactions can result in polymerization or dimerization, leading to insoluble materials and a significant loss of purity.[4] The discoloration of the solid compound is a primary visual indicator of oxidative degradation.[5]

Photodegradation

Light, particularly in the UV spectrum, provides the energy to initiate and accelerate oxidative processes. Naphthol derivatives are known to be light-sensitive, darkening upon exposure.[6][7] Therefore, protecting the compound from light at all stages of storage and handling is non-negotiable to prevent the formation of photo-oxidative degradation products.

Caption: Potential pathway for oxidative degradation.

Section 3: Recommended Storage and Handling Protocols

A multi-faceted approach is required to mitigate the inherent instability of this compound. This involves strict control of temperature, atmosphere, and light exposure.

Long-Term Storage (Months to Years)

For maximal shelf-life, the following conditions are essential:

-

Temperature: Store at 2-8°C for routine use.[1][2] For long-term archival, storage at -20°C is recommended, a practice proven effective for analogous aminotetralin compounds.[5][8]

-

Atmosphere: The compound should be stored under an inert atmosphere. Before sealing, the container headspace should be purged with a dry, inert gas like argon or nitrogen to displace oxygen.

-

Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil to prevent light exposure.[2]

-

Container: Use high-quality glass containers with tight-fitting, chemically inert caps (e.g., PTFE-lined) to prevent moisture ingress and reaction with the container material.[9]

Short-Term Storage and Handling (During Experimental Use)

To maintain integrity during active use:

-

Aliquoting: Upon receiving a new batch, it is best practice to aliquot the bulk material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire stock to air and moisture.

-

Environment: All handling, including weighing and solution preparation, should be performed in a well-ventilated fume hood to avoid inhalation and ensure safety.[8][10]

-

Temperature Control: When not in the primary storage unit, keep vials on ice to minimize thermal degradation.[5]

Preparation and Storage of Solutions

-

Solvents: Use high-purity, anhydrous solvents. For stock solutions, dimethyl sulfoxide (DMSO) is a common choice.[8]

-

Degassing: To minimize oxidative damage in solution, use solvents that have been thoroughly degassed by sparging with argon or nitrogen to remove dissolved oxygen.[5]

-

Storage: Stock solutions should be stored frozen, typically at -20°C or -80°C, in small, single-use aliquots to avoid freeze-thaw cycles.

Caption: Workflow for proper handling and aliquotting.

Section 4: Assessing Chemical Stability

Visual inspection for discoloration is a first-line indicator of degradation. However, for quantitative assessment, chromatographic methods are essential.

Experimental Protocol: HPLC-Based Purity and Stability Assessment

This protocol provides a framework for monitoring the stability of this compound.

1. Objective: To quantify the purity of this compound and detect the emergence of degradation products over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Materials:

-

This compound (reference standard and test samples)

-

HPLC-grade acetonitrile (ACN) and water

-

Trifluoroacetic acid (TFA) or formic acid (FA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

3. Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA (or FA) in water.

-

Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.

-

-

Standard Preparation:

-

Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., 50:50 ACN:Water) to a final concentration of ~1 mg/mL.

-

-

Sample Preparation:

-

Prepare samples from the stability study (stored under various conditions) at the same concentration as the standard.

-

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: ~280 nm (or as determined by UV scan)

-

Gradient: 10% B to 90% B over 20 minutes, followed by a re-equilibration step.

-

-

Data Analysis:

-

Integrate the peak areas of the chromatograms.

-

Calculate the purity of the main peak as a percentage of the total peak area (% Area).

-

Compare the purity of stored samples to the initial (T=0) reference standard. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

-

Table 2: Hypothetical Stability Study Results (% Purity by HPLC)

| Condition | T=0 | T=3 Months | T=6 Months |

| -20°C, Inert Gas, Dark | 99.5% | 99.4% | 99.3% |

| 2-8°C, Inert Gas, Dark | 99.5% | 99.1% | 98.6% |

| 2-8°C, Air, Dark | 99.5% | 97.2% | 94.5% |

| 25°C, Air, Ambient Light | 99.5% | 85.1% | <70% (discolored) |

Section 5: Troubleshooting Guide

Table 3: Common Stability and Handling Issues

| Problem | Possible Cause | Recommended Solution |

| Solid material is discolored (e.g., pink, brown). | Oxidation due to improper storage (exposure to air/light). | Do not use. The presence of colored impurities can lead to unpredictable side reactions. Procure a fresh lot and strictly adhere to recommended storage protocols (inert gas, cold, dark).[5] |

| Inconsistent or non-reproducible experimental results. | Degradation of the compound in solid form or in solution. | Prepare fresh stock solutions from a new, unopened aliquot. Verify the storage history of the compound. If possible, re-analyze the purity of the solid material by HPLC.[5] |

| Poor solubility of the compound. | Formation of insoluble polymeric degradation products. | Discard the material. This is a strong indicator of advanced degradation. |

Conclusion

The chemical integrity of this compound is contingent upon meticulous storage and handling practices. Its inherent susceptibility to oxidative and photolytic degradation necessitates a proactive approach centered on exclusion of oxygen and light, coupled with low-temperature storage. By implementing the protocols outlined in this guide—including storage under an inert atmosphere, protection from light, use of aliquots, and verification of purity via HPLC—researchers can ensure the reliability of this valuable chemical intermediate, thereby safeguarding the integrity and reproducibility of their scientific work.

References

-

Safety Data Sheet 2-Naphthol. metasci. [Link]

-

Biodegradation of 2-naphthol and its metabolites by coupling Aspergillus niger with Bacillus subtilis. PubMed. [Link]

-

8-Amino-2-naphthol (97%). Amerigo Scientific. [Link]

-

A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences. [Link]

-

The 5,6,7,8-tetrahydro-2-naphthoyl-CoA reductase reaction in the anaerobic degradation of naphthalene and identification of downstream metabolites. ResearchGate. [Link]

-

The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites. PubMed. [Link]

-

Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. ResearchGate. [Link]

-

Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

-

Autoxidation Reactions of Different Aromatic o-Aminohydroxynaphthalenes That Are Formed during the Anaerobic Reduction of Sulfonated Azo Dyes. Environmental Science & Technology. [Link]

-

8-Amino-2-naphthalenol. PubChem. [Link]

-

Exploring 5,6,7,8-Tetrahydro-2-Naphthol: Properties and Applications. Medium. [Link]

Sources

- 1. This compound | 624729-66-4 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. innospk.com [innospk.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Molecular Structure of 8-Amino-1,2,3,4-tetrahydro-2-naphthol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the molecular structure of 8-Amino-1,2,3,4-tetrahydro-2-naphthol, a key heterocyclic compound featuring the aminotetralin scaffold. The aminotetralin framework is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] A thorough understanding of its three-dimensional structure, stereochemistry, and electronic properties is paramount for rational drug design and structure-activity relationship (SAR) studies. This document details the synthesis, stereochemical considerations, comprehensive spectroscopic characterization (NMR, IR, MS), and conformational analysis of the title compound, offering field-proven insights into the causality behind its structural features.

Introduction: The Significance of the Aminotetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin, is a bicyclic hydrocarbon created by the partial hydrogenation of naphthalene.[3] This structure, which fuses a cyclohexane ring to a benzene ring, serves as a versatile template in medicinal chemistry. The introduction of functional groups, particularly amino and hydroxyl moieties, gives rise to the aminotetralin class of compounds. These molecules are recognized for their ability to interact with a wide range of biological targets, most notably G-protein coupled receptors (GPCRs).

Specifically, aminotetralin derivatives have been extensively investigated as dopaminergic and serotonergic agents, finding applications in the treatment of central nervous system (CNS) disorders like Parkinson's disease and depression.[4][5][6] The rigidified phenylethylamine backbone within the aminotetralin structure allows for a more defined orientation of key pharmacophoric features, leading to enhanced receptor affinity and selectivity compared to more flexible analogs. The specific placement of the amino and hydroxyl groups on the tetralin core, as in this compound, dictates its unique stereoelectronic profile and, consequently, its pharmacological activity.

Physicochemical and Stereochemical Properties

This compound possesses two stereocenters at the C2 and the carbon bearing the hydroxyl group, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative orientation of the amino and hydroxyl groups (cis or trans) significantly influences the molecule's overall shape and its interaction with chiral biological environments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [7] |

| Molecular Weight | 163.22 g/mol | [7] |

| CAS Number | 624729-66-4 | [8] |

| IUPAC Name | 8-amino-1,2,3,4-tetrahydronaphthalen-2-ol | [8] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [7] |

| Predicted LogP | 1.1184 | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step sequence starting from 8-amino-2-naphthol. This pathway involves the selective hydrogenation of the unsubstituted aromatic ring, a common strategy in the synthesis of tetralin derivatives.[3]

Protocol: Catalytic Hydrogenation of 8-Amino-2-naphthol

Causality: The choice of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is crucial. Palladium is highly effective at activating molecular hydrogen and promoting its addition across the π-system of the naphthalene ring. The hydrogenation preferentially occurs on the less sterically hindered and electronically unactivated ring (the one without the hydroxyl and amino substituents), preserving the key functional groups. Acetic acid is used as the solvent as it effectively solubilizes the starting material and the intermediate salts, and its acidic nature can help prevent catalyst poisoning by the basic amino group.

Step-by-Step Methodology:

-

Preparation: A high-pressure hydrogenation vessel is charged with 8-amino-2-naphthol (1.0 eq) and 10% Palladium on Carbon (5-10 mol%).

-

Solvent Addition: Glacial acetic acid is added to the vessel to create a slurry with a concentration of approximately 0.1-0.2 M.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to 50-100 psi. The reaction mixture is stirred vigorously at a controlled temperature (typically 50-70 °C).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction vessel is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration through a pad of Celite.

-

Isolation: The acetic acid is removed under reduced pressure. The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of ~8-9 to precipitate the free base.

-

Purification: The crude product is extracted with ethyl acetate, the organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The final product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.[9]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet pattern in the range of δ 6.5-7.2 ppm. The specific pattern (e.g., a doublet of doublets, a triplet) is dictated by the ortho- and meta-couplings between them.

-

Aliphatic Protons (7H):

-

H2 (Methine): The proton attached to the carbon bearing the hydroxyl group (C2) is expected to appear as a multiplet around δ 3.8-4.2 ppm. Its chemical shift is influenced by the electronegative oxygen atom.

-

H1 & H4 (Benzylic): The four protons on the benzylic carbons (C1 and C4) will resonate as complex multiplets between δ 2.5-3.0 ppm. These protons are deshielded due to their proximity to the aromatic ring.

-

H3 (Methylene): The two protons on C3 will appear as multiplets further upfield, likely in the δ 1.7-2.2 ppm range.

-

-

Labile Protons (3H): The protons of the amino (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets that can exchange with D₂O. Their chemical shifts are highly variable depending on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum identifies all unique carbon environments in the molecule.

-

Aromatic Carbons (6C): Six signals are expected in the δ 110-150 ppm region. Two of these will be quaternary carbons (at the ring fusion and the one bearing the amino group), which typically show lower intensity.

-

Aliphatic Carbons (4C):

-

C2 (CH-OH): The carbon attached to the hydroxyl group will appear around δ 65-75 ppm.

-

C1, C4 (Benzylic CH₂): The two benzylic carbons are expected in the δ 25-35 ppm range.

-

C3 (CH₂): The remaining methylene carbon will be the most upfield signal, around δ 20-30 ppm.

-

| Spectroscopic Data Summary (Predicted) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.5-7.2 (m, 3H, Ar-H), 3.8-4.2 (m, 1H, H2), 2.5-3.0 (m, 4H, H1/H4), 1.7-2.2 (m, 2H, H3). NH₂ and OH signals are broad and variable. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 140-148 (Ar C-NH₂), 130-138 (Ar C-fusion), 115-130 (Ar CH), 65-75 (C2), 25-35 (C1/C4), 20-30 (C3). |

| IR (ATR) | ν (cm⁻¹): 3400-3200 (O-H, N-H stretches, broad), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600-1450 (C=C aromatic ring stretches). |

| Mass Spec (EI) | m/z (%): 163 (M⁺, molecular ion), fragments corresponding to loss of H₂O, NH₃, and cleavage of the aliphatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H and N-H Stretching: A broad, strong band will be observed in the 3400-3200 cm⁻¹ region, characteristic of the overlapping stretching vibrations of the hydroxyl and amino groups.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be found just below 3000 cm⁻¹ (2950-2850 cm⁻¹).

-

C=C Stretching: Aromatic ring skeletal vibrations typically result in several sharp peaks in the 1600-1450 cm⁻¹ region.

Conformational Analysis

The non-aromatic ring of the tetralin system is not planar and adopts a half-chair conformation to minimize steric and torsional strain.[10] This conformational preference has significant implications for the spatial orientation of the substituents at C2.

Note: The images in the DOT script above are placeholders. A real implementation would require generating or linking to actual chemical structure images of the conformers.

The hydroxyl group at the C2 position can exist in either an axial or an equatorial position. These two conformers are in equilibrium through a process known as a ring flip. The relative stability of these conformers depends on steric interactions. Generally, the equatorial position is favored for bulky substituents to minimize 1,3-diaxial interactions. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be employed to determine the predominant conformation in solution by measuring through-space proximities between protons.

Conclusion

The molecular structure of this compound is a nuanced subject, defined by the interplay of its aromatic and aliphatic components, the stereochemistry at its chiral centers, and its conformational flexibility. A comprehensive analytical approach, combining robust synthetic protocols with detailed spectroscopic characterization, is essential for its unambiguous elucidation. The insights gained from understanding this structure at a molecular level are critical for professionals in drug discovery, enabling the design of more potent and selective therapeutic agents based on the aminotetralin scaffold.

References

- Reifenrath, W. G., & Fries, D. S. (1979). Aminotetralins as narcotic antagonists. Synthesis and opiate-related activity of 1-phenyl-1-aminotetralin derivatives. Journal of Medicinal Chemistry, 22(2).

- McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367.

-

National Center for Biotechnology Information. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. PubChem. Retrieved from [Link]

- Fries, D. S., & Bertelli, D. J. (1982). Aminotetralins as narcotic antagonists. 2. Synthesis and opiate-related activity of 1-phenyl-3-aminotetralins. Journal of Medicinal Chemistry, 25(3).

- Schröder, C., et al. (2021). Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A.

-

Fries, D. S., & Bertelli, D. J. (1982). Aminotetralins as narcotic antagonists. 2. Synthesis and opiate-related activity of 1-phenyl-3-aminotetralins. PubMed. Retrieved from [Link]

- Estevez, R. E., et al. (2006). General synthesis of 8-aryl-2-tetralones. The Journal of Organic Chemistry, 71(13), 4956-4964.

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

- Cannon, J. G., et al. (1982). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 25(12), 1442-1446.

-

Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]

- Fieser, L. F. (1941). 2-Naphthol, 1-amino-, hydrochloride. Organic Syntheses, Collection Volume I, 411.

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetralin. Retrieved from [Link]

- Figueroa-Valverde, L., et al. (2012). Design and Synthesis of Naphthol Derivative. Asian Journal of Chemistry, 24(12), 5677-5680.

- Timmerman, W., et al. (1991). Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis. European Journal of Pharmacology, 199(2), 145-151.

- Tamura, M., et al. (2014). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration.

- Morris, R. H. (2011). A Highly Active Catalyst for the Hydrogenation of Amides to Alcohols and Amines.

- Ye, M., et al. (2010). Process for synthesis of amino-methyl tetralin derivatives. Google Patents.

- Majumdar, K. C., & Chattopadhyay, B. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(11), 228-234.

-

Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. Retrieved from [Link]

- Rowles, I., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition in English, 60(46), 24456-24460.

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydro-2-naphthalenol. PubChem. Retrieved from [Link]

- Stas, S., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives.

- Shepler, B. (2018, October 25).

- Organic Chemistry Tutor. (2024, January 12). catalytic hydrogenation - Organic Chemistry One (1) Lecture Series Video 47 [Video]. YouTube.

- Recchimurzo, A. (2023).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetralin - Wikipedia [en.wikipedia.org]

- 4. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 624729-66-4 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of aminotetralinols

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Aminotetralinols

Authored by: A Senior Application Scientist

Introduction

Aminotetralinols, a class of bicyclic compounds featuring a tetrahydronaphthalene skeleton substituted with both amino and hydroxyl groups, represent a cornerstone in medicinal chemistry. Their rigid framework provides a well-defined spatial arrangement of key pharmacophoric features, making them privileged scaffolds for targeting a variety of receptors, most notably adrenergic and dopaminergic systems. The precise positioning of the amino and hydroxyl moieties, governed by their stereochemistry, is paramount to their biological activity, dictating receptor affinity, selectivity, and functional outcome.

This guide offers a comprehensive exploration of the essential . We will delve into the critical interplay of stereochemistry and physicochemical properties, outline synthetic strategies and analytical methodologies, and contextualize these features within the framework of drug discovery and development. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively design, synthesize, and characterize novel aminotetralinol-based therapeutic agents.

Section 1: Core Molecular Properties

The therapeutic potential of an aminotetralinol is intrinsically linked to its three-dimensional structure and its fundamental physicochemical properties. These characteristics govern its interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

The Critical Role of Stereochemistry

The aminotetralinol scaffold typically contains at least two chiral centers, leading to the existence of multiple stereoisomers. The absolute configuration of these centers dictates the spatial orientation of the crucial amino and hydroxyl functional groups, which directly impacts receptor binding.

Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1][2] While they share the same physical properties like melting point and boiling point, their interaction with chiral environments, such as biological receptors, can differ dramatically.[1] Stereoisomers that are not mirror images of each other are called diastereomers, and they possess distinct physical properties.[3] For aminotetralinols, the specific enantiomer often displays significantly higher affinity and/or efficacy for the target receptor, while the other may be inactive or even interact with different targets, potentially leading to off-target effects.

Caption: General structure of an aminotetralinol highlighting the fused ring system and two common chiral centers.

Physicochemical Parameters

The overall physicochemical profile of an aminotetralinol derivative determines its "drug-likeness" and pharmacokinetic behavior.[4][5] Key parameters include lipophilicity, solubility, and ionization state (pKa).

-

Lipophilicity (LogP/LogD): This parameter influences membrane permeability and plasma protein binding. The balance between the hydrophilic amino and hydroxyl groups and the lipophilic tetralin core can be fine-tuned through substitution on the aromatic ring or the nitrogen atom.[6][7]

-

Solubility: Aqueous solubility is crucial for formulation and absorption. The presence of ionizable amino and polar hydroxyl groups generally confers moderate solubility, which can be modulated by salt formation or structural modifications.

-

pKa: The basicity of the amino group is a key determinant of the molecule's ionization state at physiological pH. This affects receptor interaction (often involving an ionic bond with an acidic residue in the binding pocket) and solubility.

Table 1: Typical Physicochemical Property Ranges for Aminotetralinol Derivatives

| Property | Typical Range | Significance in Drug Development |

| Molecular Weight ( g/mol ) | 170 - 450 | Influences diffusion and oral bioavailability.[5] |

| LogP (octanol/water) | 1.5 - 4.0 | Affects membrane permeability, protein binding, and metabolism. |

| Topological Polar Surface Area (TPSA) | 40 - 80 Ų | Predicts transport properties and blood-brain barrier penetration.[4] |

| pKa (Amino Group) | 8.5 - 10.5 | Determines ionization state at physiological pH, impacting solubility and receptor binding. |

| Number of H-Bond Donors | 1 - 3 | Influences solubility and receptor interactions. |

| Number of H-Bond Acceptors | 2 - 4 | Influences solubility and receptor interactions. |

Section 2: Synthesis and Analytical Characterization

The generation and verification of specific aminotetralinol structures are fundamental to any research program. This requires robust synthetic protocols and a suite of analytical techniques for purification and structural elucidation.

General Synthetic Strategies

The synthesis of aminotetralinols often commences from commercially available β-tetralone intermediates.[8] A common synthetic route involves the reductive amination of the ketone to install the amino group, followed by reduction of the aromatic ring or other functional group manipulations. Stereocontrol is a significant challenge and a primary objective of synthetic design.